Tandospirone

Description

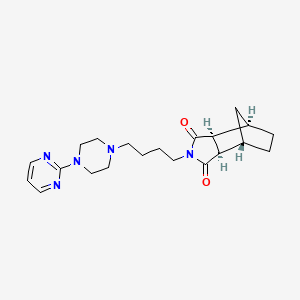

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17+,18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIJFEGBUDEYSX-FZDBZEDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048836 | |

| Record name | Tandospirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87760-53-0 | |

| Record name | Tandospirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87760-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tandospirone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087760530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tandospirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tandospirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tandospirone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANDOSPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190230I669 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tandospirone's Engagement with the 5-HT1A Receptor: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity and selectivity of tandospirone for the serotonin 1A (5-HT1A) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details established experimental methodologies, and illustrates the associated molecular interactions and workflows.

Introduction

This compound is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs. Its therapeutic effects are primarily attributed to its activity as a partial agonist at the 5-HT1A receptor.[1][2] A thorough understanding of its binding characteristics is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the serotonergic system. This guide presents a detailed analysis of this compound's receptor binding profile, with a focus on its high affinity and selectivity for the 5-HT1A receptor.

Quantitative Binding Affinity and Selectivity

This compound demonstrates a high and selective affinity for the 5-HT1A receptor. Its binding affinity is significantly lower for other serotonin receptor subtypes, as well as for dopaminergic and adrenergic receptors, indicating a favorable selectivity profile.[1][3]

Table 1: Binding Affinity of this compound at Various Neurotransmitter Receptors

| Receptor | Ki (nM) | Reference |

| 5-HT1A | 27 ± 5 | [1] |

| 5-HT1C | 1300 - 41000 | |

| 5-HT2 | 1300 - 41000 | |

| Dopamine D1 | 1300 - 41000 | |

| Dopamine D2 | 1300 - 41000 | |

| α1-Adrenergic | 1300 - 41000 | |

| α2-Adrenergic | 1300 - 41000 |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

As illustrated in the table, this compound's affinity for the 5-HT1A receptor is approximately two to three orders of magnitude greater than for the other receptors tested. This high selectivity is a key pharmacological feature, contributing to its specific therapeutic effects and potentially reducing off-target side effects.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o).

Upon binding of this compound, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunits can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuron, which ultimately inhibits neuronal firing.

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of this compound for the 5-HT1A receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents

-

Receptor Source: Membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have a high density of 5-HT1A receptors (e.g., hippocampus).

-

Radioligand: A high-affinity 5-HT1A receptor agonist or antagonist, such as [³H]8-OH-DPAT.

-

Unlabeled Ligand (Competitor): this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Equipment: 96-well microplates, cell harvester with glass fiber filters, and a liquid scintillation counter.

Experimental Workflow

Step-by-Step Procedure

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in fresh assay buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and the membrane preparation.

-

Non-specific Binding Wells: Add the non-specific binding control, radioligand, and the membrane preparation.

-

Competition Wells: Add serial dilutions of this compound, the radioligand, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate, typically for 60 minutes at 25°C, to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The data and methodologies presented in this technical guide underscore the high affinity and selectivity of this compound for the 5-HT1A receptor. Its distinct binding profile, coupled with its partial agonist activity, forms the basis of its therapeutic utility in treating anxiety and depressive disorders. The detailed experimental protocol provided offers a standardized approach for the in vitro characterization of this compound and similar compounds, facilitating further research and development in the field of serotonergic pharmacology.

References

- 1. Role of this compound, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of this compound, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of this compound (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Tandospirone's Mechanism of Action: A Technical Guide Beyond 5-HT1A Receptor Partial Agonism

Abstract

Tandospirone is a well-established anxiolytic and antidepressant agent, primarily recognized for its partial agonist activity at the serotonin 1A (5-HT1A) receptor. However, a growing body of evidence reveals a more complex pharmacological profile that extends beyond this primary target. This technical guide synthesizes preclinical and clinical data to provide an in-depth examination of this compound's mechanisms of action that are not directly mediated by its 5-HT1A agonism. We will explore its interactions with other neurotransmitter systems, the pharmacological activity of its primary metabolite, and its influence on downstream cellular and network-level processes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's multifaceted neuropharmacology.

Introduction

This compound, an azapirone derivative, has been utilized in clinical practice, particularly in Japan and China, for the treatment of generalized anxiety disorder and other central nervous system (CNS) conditions[1][2][3]. Its therapeutic efficacy has long been attributed to its high affinity and partial agonism at the 5-HT1A receptor[4][5]. This compound is characterized as a full agonist at presynaptic 5-HT1A autoreceptors in the raphe nuclei and a partial agonist at postsynaptic 5-HT1A receptors in forebrain regions. This primary mechanism leads to the modulation of serotonergic neurotransmission.

However, to fully appreciate its therapeutic potential and side-effect profile, it is crucial to investigate its effects beyond the 5-HT1A receptor. This document details these secondary and tertiary mechanisms, including its low-affinity interactions with other receptors, the significant contribution of its active metabolite, and its indirect modulation of the dopaminergic and glutamatergic systems.

Expanded Pharmacological Profile

While highly selective for the 5-HT1A receptor, this compound is not exclusively so. Radioligand binding assays have demonstrated that it interacts with a range of other neurotransmitter receptors, albeit with significantly lower affinity.

Receptor Binding Affinities

This compound's primary pharmacological effect is its partial agonism at the 5-HT1A receptor, with a Ki value of approximately 27 nM. Its affinity for other receptors is two to three orders of magnitude lower. The binding profile of this compound and its active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), are summarized below.

Table 1: Binding Affinities (Ki, nM) of this compound and its Metabolite (1-PP)

| Receptor | This compound (Ki, nM) | 1-(2-pyrimidinyl)-piperazine (1-PP) | Reference(s) |

| Serotonin 5-HT1A | 27 ± 5 | Low Affinity | |

| Serotonin 5-HT1C | >1300 | - | |

| Serotonin 5-HT2 | >1300 | Low Affinity | |

| Dopamine D1 | >1300 | - | |

| Dopamine D2 | >1300 | Low Affinity | |

| α1-Adrenergic | >1300 | Low Affinity | |

| α2-Adrenergic | >1300 | High Affinity | |

| Benzodiazepine | Inactive | Low Affinity |

Data compiled from studies in brain homogenates.

The Role of the Metabolite: 1-(2-pyrimidinyl)-piperazine (1-PP)

Upon administration, this compound is metabolized to 1-(2-pyrimidinyl)-piperazine (1-PP). Unlike the parent compound, 1-PP has a high affinity for and acts as an antagonist at the α2-adrenoceptor. This α2-adrenergic blockade can increase the firing rate of serotonergic neurons, an action that may complement or, in some contexts, compromise the effects of this compound's 5-HT1A agonism.

Indirect Modulation of Neurotransmitter Systems

A significant portion of this compound's mechanism beyond its direct receptor binding profile involves the indirect modulation of other critical neurotransmitter systems, primarily the dopaminergic and glutamatergic pathways.

Dopaminergic System Enhancement

This compound has been shown to increase extracellular dopamine levels in the medial prefrontal cortex (mPFC). This effect is not due to direct action on dopamine receptors, where it has negligible affinity, but is instead an indirect consequence of its potent 5-HT1A activity. The proposed mechanism is as follows:

-

This compound acts as an agonist at 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus.

-

Activation of these autoreceptors inhibits the firing of serotonin neurons.

-

This reduction in serotonin release disinhibits dopaminergic neurons in the ventral tegmental area (VTA), leading to an increased release of dopamine in cortical regions like the mPFC.

This enhancement of cortical dopamine neurotransmission is believed to contribute to this compound's beneficial effects on the cognitive symptoms of schizophrenia and depression.

Modulation of Glutamatergic and GABAergic Systems

This compound also influences the glutamate system, a key excitatory pathway. 5-HT1A receptor agonists can inhibit the cortico-striatal glutamate pathway, reducing extracellular glutamate levels. This may be particularly relevant in conditions characterized by excessive glutamatergic activity. The mechanism is thought to involve the activation of postsynaptic 5-HT1A receptors on glutamatergic neurons or, alternatively, on GABAergic interneurons that regulate glutamate release. Systemic administration of 5-HT1A agonists can inhibit the activity of GABAergic interneurons, which in turn disinhibits and increases the activity of glutamate neurons. This complex interplay suggests that this compound can either suppress or enhance glutamatergic activity depending on the specific neural circuit and underlying state.

Effects on Neuronal Activity and Energy Metabolism

Neuronal Firing and Oscillations

By activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, this compound can inhibit the firing of neurons in the hippocampus and lateral septum. Furthermore, in the anterior cingulate cortex (ACC), a region involved in anxiety and visceral pain, this compound has been found to suppress enhanced theta oscillations associated with stress-induced anxiety and visceral hypersensitivity. This effect is mediated by 5-HT1A receptors in the ACC and represents a novel mechanism for its anxiolytic properties.

Brain Energy Metabolism

Recent studies have highlighted this compound's ability to modulate brain energy metabolism. Chronic treatment with this compound has been shown to suppress the increase in extracellular lactate concentrations in the mPFC induced by foot-shock stress. Since extracellular lactate is considered an indicator of heightened neural activity and energy demand, this finding suggests that this compound may reduce the metabolic stress associated with neural activation during anxiogenic events. This effect may be mediated by its modulation of glutamatergic neurotransmission.

Neuroendocrine Effects

This compound has been observed to have stimulatory effects on prolactin and testosterone levels in male patients with generalized anxiety disorder. These effects on the hypothalamo-pituitary-gonadal (HPG) axis are likely mediated by its 5-HT1A agonist activity, but the precise downstream pathways require further elucidation.

Key Experimental Methodologies

The findings described in this guide are based on a variety of established experimental protocols.

Radioligand Binding Assays

-

Objective: To determine the affinity of a compound (e.g., this compound) for specific receptor subtypes.

-

Protocol Summary:

-

Tissue Preparation: Brain regions of interest (e.g., cortex, hippocampus) are dissected and homogenized to create a membrane preparation containing the receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule known to bind with high affinity to the target receptor) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

-

Quantification: The amount of radioactivity in the filtered samples is measured using a scintillation counter.

-

Data Analysis: Competition curves are generated to calculate the concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50). This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of binding affinity.

-

In Vivo Microdialysis

-

Objective: To measure the levels of extracellular neurotransmitters (e.g., dopamine, serotonin, lactate) in specific brain regions of freely moving animals.

-

Protocol Summary:

-

Probe Implantation: A microdialysis probe, which has a semipermeable membrane at its tip, is stereotaxically implanted into the target brain region (e.g., mPFC).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Diffusion: Neurotransmitters and metabolites in the extracellular space diffuse across the probe's membrane into the aCSF, following their concentration gradient.

-

Sample Collection: The outgoing fluid (dialysate) is collected at regular intervals.

-

Analysis: The concentration of the substances of interest in the dialysate is quantified using highly sensitive analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.

-

Conclusion

While this compound's identity as a potent and selective 5-HT1A partial agonist is well-established, its full mechanism of action is considerably more nuanced. Its therapeutic effects are likely a composite of direct 5-HT1A receptor engagement, the unique α2-adrenergic antagonist activity of its 1-PP metabolite, and significant indirect modulation of both the dopaminergic and glutamatergic systems. Furthermore, its ability to influence neuronal oscillations and brain energy metabolism represents emerging areas of research that add further layers to its pharmacological profile. A comprehensive understanding of these mechanisms beyond the 5-HT1A receptor is essential for optimizing its clinical application and guiding the development of next-generation therapeutics for anxiety, depression, and other CNS disorders.

References

- 1. Role of this compound, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. oncotarget.com [oncotarget.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. medchemexpress.com [medchemexpress.com]

The Modulatory Role of Tandospirone on Glutamatergic Neurotransmission: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandospirone, a selective partial agonist of the serotonin 1A (5-HT1A) receptor, is clinically utilized for its anxiolytic and antidepressant properties. Emerging evidence highlights its significant modulatory impact on the glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system. This technical guide synthesizes preclinical and clinical findings, detailing the mechanisms through which this compound influences glutamatergic neurotransmission. It provides a comprehensive overview of its effects on glutamate release, receptor function, and downstream signaling pathways, supported by quantitative data and detailed experimental methodologies. This document aims to serve as a critical resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and similar compounds in disorders associated with glutamatergic dysregulation.

Introduction

Glutamatergic neurotransmission is fundamental to synaptic plasticity, learning, and memory. Its dysregulation is implicated in the pathophysiology of numerous neurological and psychiatric disorders. This compound's primary mechanism of action involves its high affinity for the 5-HT1A receptor.[1] The activation of these receptors, which are widely distributed in brain regions rich in glutamatergic neurons such as the hippocampus and prefrontal cortex, initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.[1][2] This guide delves into the intricate interplay between this compound and the glutamatergic system, providing a detailed examination of its molecular and cellular effects.

This compound's Interaction with the 5-HT1A Receptor

This compound exhibits a high affinity and selectivity for the 5-HT1A receptor, functioning as a partial agonist.[3] Its binding to these G-protein coupled receptors leads to the inhibition of adenylyl cyclase activity, resulting in decreased cyclic adenosine monophosphate (cAMP) levels.[4]

Receptor Binding Affinity

The affinity of this compound for the 5-HT1A receptor has been quantified in various studies. The dissociation constant (Kd) and the inhibition constant (Ki) are key measures of this interaction.

| Parameter | Value | Tissue/Preparation | Reference |

| Kd | 4.5 ± 0.8 nM | Rat cortical membranes | |

| Ki | 27 ± 5 nM | Brain homogenates |

Modulation of Glutamatergic Neurotransmission

This compound's influence on the glutamatergic system is multifaceted, involving the regulation of glutamate release and the modulation of postsynaptic glutamate receptor activity.

Impact on Glutamate Release

A significant effect of this compound is the reduction of extracellular glutamate levels, particularly in the cortico-striatal pathway. This is thought to be a key mechanism underlying some of its therapeutic effects.

-

Mechanism of Action: The activation of 5-HT1A receptors by this compound can inhibit the firing of glutamatergic neurons. Additionally, evidence suggests an indirect mechanism involving the modulation of GABAergic interneurons. By activating 5-HT1A receptors on these interneurons, this compound can enhance GABAergic inhibition of glutamatergic neurons, thereby reducing glutamate release.

Interaction with NMDA Receptors

This compound has been shown to modulate the function of N-methyl-D-aspartate (NMDA) receptors, a critical component of excitatory neurotransmission and synaptic plasticity.

-

Functional Modulation: Activation of 5-HT1A receptors can lead to a reduction in NMDA-mediated currents in prefrontal cortex neurons. This modulation is particularly relevant in conditions of glutamatergic hyperactivity. Studies using the NMDA receptor antagonist MK-801 have demonstrated that this compound can ameliorate aberrant lactate production in the prefrontal cortex, a process linked to glutamatergic activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying this compound's effects on glutamatergic neurotransmission.

Detailed Experimental Protocols

In Vivo Microdialysis for Extracellular Glutamate Measurement

This protocol is a generalized representation based on methodologies described in studies investigating the effects of 5-HT1A agonists on neurotransmitter release.

-

Subjects: Male Sprague-Dawley rats (250-300g) are typically used. Animals are housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Surgical Procedure:

-

Animals are anesthetized with a suitable anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

-

The animal is placed in a stereotaxic frame.

-

A guide cannula for the microdialysis probe is implanted, targeting the brain region of interest (e.g., medial prefrontal cortex or striatum). Coordinates are determined based on a rat brain atlas.

-

The cannula is secured to the skull with dental cement and anchor screws.

-

Animals are allowed to recover for a minimum of 48 hours post-surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period (e.g., 2 hours), dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Baseline samples are collected for at least one hour to establish stable glutamate levels.

-

This compound or vehicle is administered (e.g., intraperitoneally).

-

Dialysate collection continues for a specified period post-administration (e.g., 3 hours).

-

-

Sample Analysis:

-

Glutamate concentrations in the dialysate samples are determined using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or fluorescence detection after derivatization with o-phthaldialdehyde (OPA).

-

Results are typically expressed as a percentage of the mean baseline concentration.

-

Electrophysiological Recording of NMDA-Mediated Currents

This protocol is a generalized representation for studying the effects of this compound on NMDA receptor currents in brain slices.

-

Slice Preparation:

-

Rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

-

Coronal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., prefrontal cortex) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Electrophysiological Recording:

-

A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Whole-cell patch-clamp recordings are obtained from pyramidal neurons.

-

NMDA-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated by including antagonists for AMPA/kainate receptors (e.g., CNQX) and GABAA receptors (e.g., picrotoxin) in the aCSF. Magnesium is typically omitted from the aCSF to relieve the voltage-dependent block of NMDA receptors.

-

A stable baseline of evoked or spontaneous NMDA-EPSCs is recorded.

-

This compound is bath-applied at various concentrations.

-

The effect of this compound on the amplitude and/or frequency of NMDA-EPSCs is recorded and analyzed.

-

Conclusion

This compound's partial agonism at 5-HT1A receptors exerts a significant modulatory influence on the glutamatergic system. By reducing glutamate release, likely through both direct and indirect GABAergic mechanisms, and by modulating postsynaptic NMDA receptor function, this compound contributes to the normalization of glutamatergic neurotransmission. These actions may underlie its therapeutic efficacy in anxiety and other CNS disorders. Further research into the precise molecular interactions and downstream signaling consequences will continue to elucidate the full therapeutic potential of targeting the 5-HT1A-glutamate interface. This guide provides a foundational understanding for researchers and clinicians interested in the neuropharmacology of this compound and its implications for drug development.

References

- 1. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 2. EEG power spectral analysis reveals this compound improves anxiety symptoms in patients with Alzheimer’s disease: a prospective cohort study - Liao - Annals of Translational Medicine [atm.amegroups.org]

- 3. Analysis of this compound (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on second messenger systems and neurotransmitter release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Tandospirone in Parkinson's Disease-Related Motor Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tandospirone, a selective partial agonist of the serotonin 1A (5-HT1A) receptor, has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease (PD) motor dysfunction. This technical guide provides a comprehensive overview of the key preclinical findings, detailing the experimental protocols, quantitative outcomes, and underlying signaling pathways. Evidence from rodent models suggests that this compound can ameliorate parkinsonian motor deficits, including catalepsy and hypolocomotion, and induce contralateral rotation in lesioned animals, indicating a potential to modulate the compromised nigrostriatal pathway. This document synthesizes the available data to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development for Parkinson's disease.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to hallmark motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. While levodopa (L-DOPA) remains the gold-standard treatment, its long-term use is often complicated by motor fluctuations and the development of L-DOPA-induced dyskinesia (LID). Consequently, there is a critical need for novel therapeutic strategies that can effectively manage motor symptoms with an improved side-effect profile.

This compound, an azapirone derivative with high affinity and selectivity for the 5-HT1A receptor, has been investigated for its potential role in modulating motor control in the context of Parkinson's disease. This guide focuses on the preclinical evidence supporting the utility of this compound in addressing motor dysfunction associated with PD.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of 5-HT1A receptors. In the context of the basal ganglia circuitry affected in Parkinson's disease, the stimulation of these receptors is thought to modulate the release of other neurotransmitters, including dopamine and glutamate, thereby influencing motor function. The proposed mechanism involves the modulation of the cortico-striatal glutamate pathway and the nigrostriatal dopamine pathway.

dot

Tandospirone as a Potential Therapeutic Agent for Cognitive Deficits in Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cognitive impairment is a core and debilitating feature of schizophrenia, significantly impacting functional outcomes. Current antipsychotic medications offer limited efficacy in ameliorating these cognitive deficits. This technical guide explores the growing body of evidence supporting the use of tandospirone, a 5-HT1A receptor partial agonist, as an adjunctive therapy to target cognitive dysfunction in schizophrenia. This document provides a comprehensive overview of the underlying neurobiology, clinical evidence, and experimental methodologies related to the investigation of this compound for this indication. The information presented is intended to inform and guide future research and development in this promising therapeutic area.

Introduction: The Unmet Need in Schizophrenia Cognition

Cognitive deficits in schizophrenia are pervasive, affecting domains such as executive function, memory, and attention. These impairments are a major determinant of poor long-term social and vocational outcomes. While second-generation antipsychotics have made strides in managing psychotic symptoms, their impact on cognition remains modest at best. This has led to a critical search for novel therapeutic strategies that can specifically target the neurobiological underpinnings of cognitive dysfunction in schizophrenia.

This compound, an azapirone derivative with high affinity and selectivity for the 5-HT1A receptor, has emerged as a compelling candidate.[1] Its mechanism of action, distinct from traditional antipsychotics, offers a novel approach to enhancing cognitive processes that are impaired in schizophrenia.

Mechanism of Action: The Role of 5-HT1A Receptor Modulation

This compound's pro-cognitive effects are primarily attributed to its partial agonism at 5-HT1A receptors.[1][2] This interaction is thought to rebalance serotonergic neurotransmission and, crucially, modulate downstream dopamine and glutamate pathways implicated in cognitive function.

Signaling Pathways

This compound's activation of 5-HT1A receptors initiates a cascade of intracellular signaling events. The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, this leads to:

-

Inhibition of Adenylyl Cyclase: This results in decreased production of cyclic AMP (cAMP) and subsequently reduced activity of Protein Kinase A (PKA).

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This leads to hyperpolarization of the neuron, reducing its firing rate.

The net effect of these actions is a modulation of neuronal excitability and neurotransmitter release. A key hypothesis is that this compound enhances cortical dopamine neurotransmission, a pathway believed to be crucial for cognitive functions such as executive control.[1] There is also evidence to suggest that 5-HT1A receptor agonism can modulate glutamatergic neurotransmission, which is also dysregulated in schizophrenia.[1]

Clinical Evidence: Adjunctive this compound in Schizophrenia

Several clinical studies have investigated the efficacy of this compound as an add-on therapy for cognitive deficits in schizophrenia. The most compelling evidence comes from randomized controlled trials demonstrating improvements in specific cognitive domains.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study by Sumiyoshi et al. (2001), which evaluated the effect of adjunctive this compound on executive function and verbal memory.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | This compound Group (n=15) | Placebo Group (n=11) |

| Mean Age (years) | 38.5 (10.2) | 40.1 (11.5) |

| Duration of Illness (years) | 15.3 (8.7) | 17.2 (10.1) |

| Education (years) | 12.1 (2.0) | 11.8 (1.9) |

| Neuroleptic Dose (CPZ eq.) | 780 (450) | 750 (420) |

| Data are presented as mean (SD). |

Table 2: Cognitive Outcomes at 6 Weeks

| Cognitive Measure | Group | Baseline (Mean ± SD) | Week 6 (Mean ± SD) | p-value (Time x Group) | Effect Size |

| WCST Categories Achieved | This compound | 2.8 ± 1.5 | 4.1 ± 1.8 | < 0.05 | 0.63 |

| Placebo | 3.0 ± 1.6 | 3.1 ± 1.7 | |||

| WMS-R Verbal Memory | This compound | 85.2 ± 15.1 | 95.8 ± 16.2 | < 0.05 | 0.70 |

| Placebo | 88.9 ± 14.8 | 89.1 ± 15.3 | |||

| WCST: Wisconsin Card Sorting Test; WMS-R: Wechsler Memory Scale-Revised. |

These results indicate a significant improvement in both executive function and verbal memory in the this compound group compared to placebo, with moderate effect sizes.

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials investigating this compound for cognitive deficits in schizophrenia.

Study Design and Patient Population

A representative study design is a randomized, double-blind, placebo-controlled trial.

-

Participants: Patients with a confirmed DSM-IV diagnosis of schizophrenia.

-

Inclusion Criteria: Stable doses of a typical or atypical antipsychotic for at least three months prior to enrollment.

-

Exclusion Criteria: History of substance abuse, neurological disorders, or significant medical conditions that could interfere with cognitive testing.

Intervention

-

Treatment Group: this compound administered at a dose of 30 mg/day (10 mg three times daily).

-

Control Group: Matching placebo.

-

Duration: 6 weeks.

Cognitive Assessment

A battery of standardized neuropsychological tests is used to assess various cognitive domains:

-

Executive Function: The Wisconsin Card Sorting Test (WCST) is a primary outcome measure, assessing cognitive flexibility and problem-solving. Key metrics include the number of categories achieved and the percentage of perseverative errors.

-

Verbal Memory: The Wechsler Memory Scale-Revised (WMS-R) is used to evaluate verbal learning and memory. The verbal memory composite score is a key outcome.

-

Other domains: Depending on the study, other tests may be included to assess attention, processing speed, and working memory.

Statistical Analysis

Repeated measures analysis of variance (ANOVA) is typically used to compare the changes in cognitive scores between the this compound and placebo groups over time.

Future Directions and Considerations

The promising results from initial studies warrant further investigation into the pro-cognitive effects of this compound in schizophrenia. Future research should focus on:

-

Larger, multicenter trials: To confirm the efficacy and safety of adjunctive this compound in a broader patient population.

-

Long-term studies: To evaluate the durability of the cognitive benefits and their impact on functional outcomes.

-

Biomarker studies: To identify potential predictors of treatment response and to further elucidate the neurobiological mechanisms of this compound's effects.

-

Combination with atypical antipsychotics: While initial studies focused on co-administration with typical antipsychotics, further research is needed to understand the interaction and combined efficacy with various atypical antipsychotics.

Conclusion

This compound represents a promising and mechanistically novel approach to addressing the persistent and debilitating cognitive deficits in schizophrenia. Its action as a 5-HT1A receptor partial agonist offers a therapeutic strategy that complements existing antipsychotic treatments. The clinical evidence, though still emerging, provides a strong rationale for continued research and development of this compound as a valuable tool in the armamentarium for managing schizophrenia. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the treatment of this complex disorder.

References

The Pharmacodynamics of 1-(2-pyrimidinyl)-piperazine (1-PP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacodynamics of 1-(2-pyrimidinyl)-piperazine (1-PP), the primary active metabolite of the anxiolytic drug tandospirone. While this compound primarily acts as a partial agonist at serotonin 5-HT1A receptors, 1-PP exhibits a distinct pharmacological profile, functioning as a potent and selective antagonist of α2-adrenergic receptors. This guide synthesizes the current understanding of 1-PP's receptor binding affinity, functional activity, and its impact on downstream signaling pathways. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of 1-PP's mechanism of action.

Introduction

This compound is an azapirone anxiolytic agent that undergoes extensive metabolism in vivo, leading to the formation of its principal active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP).[1] Unlike its parent compound, the pharmacological activity of 1-PP is not primarily directed at serotonergic systems. Instead, 1-PP demonstrates a high affinity for and antagonist activity at α2-adrenergic receptors.[2][3] This distinct pharmacodynamic profile of 1-PP contributes significantly to the overall pharmacological effects observed after this compound administration. Understanding the specific actions of 1-PP is crucial for a complete comprehension of this compound's therapeutic effects and for the development of new drugs targeting the noradrenergic system.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in characterizing the receptor binding profile of 1-PP. These studies have consistently shown that 1-PP possesses a high affinity for α2-adrenergic receptors, while displaying significantly lower affinity for other receptor types.

Quantitative Binding Data

The binding affinities of 1-PP for various neurotransmitter receptors are summarized in the table below. The data clearly indicate a preferential binding to α2-adrenergic receptors.

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| α2-Adrenergic Receptor | [3H]Clonidine | Cerebral Cortex | 7.3 - 40 | [1][2] |

| Serotonin 5-HT1A Receptor | - | - | 414 | |

| Dopamine D2 Receptor | - | - | > 10,000 | |

| Dopamine D3 Receptor | - | - | > 10,000 | |

| Dopamine D4 Receptor | - | - | > 10,000 | |

| α1-Adrenergic Receptor | - | - | No significant affinity |

Table 1: Receptor Binding Affinities of 1-PP.

Experimental Protocol: Radioligand Displacement Assay

The determination of Ki values for 1-PP is typically achieved through competitive radioligand binding assays. Below is a representative protocol for such an assay targeting the α2-adrenergic receptor.

Objective: To determine the binding affinity (Ki) of 1-PP for the α2-adrenergic receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Radioligand: [3H]Clonidine or [3H]Yohimbine (α2-adrenergic agonist and antagonist, respectively).

-

Test Compound: 1-(2-pyrimidinyl)-piperazine (1-PP).

-

Tissue Preparation: Membranes prepared from rat or calf cerebral cortex, which are rich in α2-adrenergic receptors.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled α2-adrenergic ligand (e.g., 10 µM clonidine or yohimbine).

-

Glass fiber filters and a scintillation counter .

Procedure:

-

Membrane Preparation: Homogenize cerebral cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer to a specific protein concentration.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of 1-PP. Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled ligand).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of 1-PP by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the 1-PP concentration to generate a competition curve. Determine the IC50 value (the concentration of 1-PP that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Ipsapirone and 1-(2-pyrimidinyl)-piperazine increase rat locus coeruleus noradrenergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Tandospirone's Impact on Neuronal Firing in the Dorsal Raphe Nucleus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of tandospirone, a selective 5-HT1A receptor partial agonist, on the neuronal firing rates within the dorsal raphe nucleus (DRN). The DRN is a critical brainstem nucleus containing the largest population of serotonergic (5-HT) neurons, which project throughout the central nervous system to modulate mood, anxiety, and cognition. Understanding this compound's influence on these neurons is fundamental to elucidating its therapeutic mechanisms.

Core Mechanism of Action: 5-HT1A Autoreceptor Agonism

This compound exerts its primary effect on the DRN by acting as a partial agonist at somatodendritic 5-HT1A autoreceptors located on the serotonin neurons themselves. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to neuronal hyperpolarization and a subsequent decrease in the spontaneous firing rate of these cells. This inhibitory action is primarily mediated by the opening of G-protein-activated inwardly rectifying potassium (GIRK) channels, which increases potassium efflux. Acute administration of this compound, therefore, reduces the overall serotonergic tone originating from the DRN.

Quantitative Analysis of Firing Rate Inhibition

In vivo electrophysiological studies have quantified the dose-dependent inhibitory effect of this compound on the spontaneous firing of presumed serotonergic neurons in the dorsal raphe nucleus. The following table summarizes the key quantitative findings from a pivotal study comparing this compound with other azapirone anxiolytics.

| Drug | ED₅₀ (µg/kg, i.p.) | Efficacy | Onset of Action |

| This compound | 198 | Total inhibition of spontaneous activity | ≥ 4 minutes |

| Buspirone | 134 | Total inhibition of spontaneous activity | ≥ 4 minutes |

| Ipsapirone | 220 | Total inhibition of spontaneous activity | ~3 minutes |

| Gepirone | 225 | Total inhibition of spontaneous activity | ~3 minutes |

Data sourced from VanderMaelen & Wilderman, 1991.[1]

The study demonstrated that this compound is a potent inhibitor of DRN serotonergic neuronal activity, with an efficacy comparable to other drugs in its class, capable of completely silencing spontaneous firing.[1] The effect is dose-dependent and can be reversed by the administration of a selective 5-HT1A receptor antagonist, such as WAY-100635, confirming the receptor-specific mechanism of action.[2][3]

Experimental Protocols

The investigation of this compound's effects on DRN neuronal firing typically employs in vivo extracellular single-unit electrophysiology in animal models. The following outlines a standard experimental protocol.

Animal Preparation

-

Species: Male Sprague-Dawley rats are commonly used.

-

Anesthesia: Chloral hydrate is a frequently used anesthetic for these types of studies as it has minimal effects on the spontaneous firing of serotonergic neurons.

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame for the precise implantation of a recording electrode into the dorsal raphe nucleus. Coordinates are determined based on a stereotaxic atlas.

Electrophysiological Recording

-

Electrode: A glass micropipette filled with a conductive solution (e.g., 2M NaCl) is used for extracellular recording of action potentials.

-

Identification of Serotonergic Neurons: Putative serotonergic neurons are identified based on their characteristic electrophysiological properties: a slow (0.5-4.5 spikes/s), regular firing pattern and a long-duration, positive-negative-positive action potential waveform.[4]

-

Data Acquisition: The electrical signals are amplified, filtered, and displayed on an oscilloscope. Spike times are recorded using a computer interface for subsequent analysis of firing rate.

Drug Administration

-

Route: For systemic administration, drugs are typically delivered via intraperitoneal (i.p.) or intravenous (i.v.) injection to establish dose-response curves.

-

Procedure: A stable baseline firing rate of a single neuron is recorded for several minutes before the administration of this compound or a vehicle control. The firing rate is then monitored continuously to determine the drug's effect over time and at various doses.

-

Antagonist Studies: To confirm the receptor-mediated effect, a selective 5-HT1A antagonist like WAY-100635 can be administered prior to or following this compound to demonstrate blockade or reversal of the inhibitory effect.

Visualizing the Molecular and Experimental Frameworks

To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Caption: this compound's signaling pathway in a dorsal raphe neuron.

Caption: Workflow for in vivo electrophysiological recording.

References

- 1. The effects of azapirones on serotonin1A neurons of the dorsal raphe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perospirone, a novel antipsychotic agent, hyperpolarizes rat dorsal raphe neurons via 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT1A and 5-HT1B receptors control the firing of serotoninergic neurons in the dorsal raphe nucleus of the mouse: studies in 5-HT1B knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tandospirone Administration Protocol for Rodent Behavioral Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of tandospirone, a selective 5-HT1A receptor partial agonist, in rodent models for behavioral analysis. This document outlines experimental procedures, summarizes quantitative data, and visualizes key pathways to facilitate research into the anxiolytic and antidepressant-like effects of this compound.

Introduction

This compound is an anxiolytic and antidepressant agent that exerts its therapeutic effects primarily through partial agonism of the serotonin 1A (5-HT1A) receptor.[1] In preclinical rodent studies, this compound has demonstrated efficacy in a variety of behavioral paradigms sensitive to anxiolytic and antidepressant drugs. Understanding the appropriate administration protocols and expected outcomes is crucial for researchers investigating the neurobiological mechanisms of anxiety and depression and for the development of novel therapeutics.

This compound Administration and Dosage

This compound can be administered through various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.). The choice of administration route and dosage depends on the specific research question and the behavioral assay being employed. The anxiolytic effects of this compound are correlated with its concentration in the plasma and brain.[2]

Table 1: this compound Dosage and Administration Routes for Rodent Behavioral Studies

| Behavioral Test | Species | Administration Route | Dose Range | Notes |

| Elevated Plus Maze | Rat | i.p. | 0.1 - 1.0 mg/kg | Effective in increasing open arm exploration. |

| Forced Swim Test | Rat/Mouse | i.p. | 1.0 - 10.0 mg/kg | Dose-dependent effects on immobility time have been observed. |

| Social Interaction Test | Rat/Mouse | i.p. | 0.5 - 5.0 mg/kg | Can increase social interaction time. |

| Conditioned Fear Stress | Rat | p.o. | 1.0 - 10.0 mg/kg | Dose-dependently inhibits freezing behavior.[3] |

Key Behavioral Experiments: Protocols and Data

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Protocol:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Acclimation: Allow rodents to acclimate to the testing room for at least 30-60 minutes before the test.

-

Administration: Administer this compound or vehicle control (e.g., saline) via the desired route (typically i.p. 30 minutes before the test).

-

Procedure: Place the rodent in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute session.

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or manual scoring.

-

Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

Quantitative Data:

Table 2: Effects of this compound on Elevated Plus Maze Performance in Rats

| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |

| Vehicle (Stressed) | - | 38.3 ± 1.6 | 42.2 ± 1.7 |

| This compound (Stressed) | Not Specified | Increased vs. Vehicle | Increased vs. Vehicle |

Note: Specific dose and quantitative values from the cited study were presented graphically; this table reflects the reported significant increase.[4]

Forced Swim Test (FST)

The FST is a common behavioral paradigm used to screen for antidepressant-like activity. The test is based on the principle of behavioral despair, where rodents will become immobile after initial escape attempts in an inescapable cylinder of water.

Experimental Protocol:

-

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the rodent from touching the bottom or escaping.

-

Acclimation: Acclimate rodents to the testing room for at least 30 minutes prior to the test.

-

Administration: Administer this compound or vehicle control i.p. 30-60 minutes before the test.

-

Procedure:

-

Pre-test (Rats): On day 1, place the rat in the water for 15 minutes.

-

Test: 24 hours after the pre-test (for rats) or for a single 6-minute session (for mice), place the animal in the water.

-

-

Data Collection: Record the total duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.

-

Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.

Quantitative Data:

Social Interaction Test

This test assesses the social behavior of rodents and can be used to model aspects of social anxiety and other psychiatric disorders.

Experimental Protocol:

-

Apparatus: A three-chambered box or an open field arena.

-

Acclimation: Habituate the test rodent to the apparatus for a set period before the test.

-

Administration: Administer this compound or vehicle control prior to the test session.

-

Procedure:

-

Sociability Phase: Place the test rodent in the center chamber. An unfamiliar "stranger" rodent is placed in a wire cage in one of the side chambers, while the other side chamber contains an empty wire cage.

-

Social Novelty Phase: In the subsequent phase, a novel "stranger" rodent is placed in the previously empty cage.

-

-

Data Collection: Record the amount of time the test rodent spends in each chamber and the time spent actively investigating (e.g., sniffing) each wire cage.

-

Analysis: An increase in time spent in the chamber with the stranger rodent and increased investigation time are indicative of pro-social or anxiolytic effects.

Quantitative Data:

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound's mechanism of action involves its partial agonism at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade that ultimately modulates neuronal activity.

Caption: this compound's 5-HT1A receptor signaling cascade.

Experimental Workflow for Behavioral Studies

A typical workflow for conducting behavioral studies with this compound involves several key stages, from animal preparation to data analysis.

Caption: General workflow for rodent behavioral studies.

Conclusion

This compound is a valuable pharmacological tool for investigating the neurobiology of anxiety and depression in rodent models. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust behavioral studies. Adherence to standardized procedures and careful consideration of dosage and administration routes are essential for obtaining reliable and reproducible results. Further research is warranted to generate more comprehensive dose-response data for this compound in various behavioral paradigms.

References

- 1. Role of this compound, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics and pharmacodynamics of this compound in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Optimal Dosage of Tandospirone for In Vivo Anxiety Models in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal dosage of Tandospirone for use in common in vivo anxiety models in rats. This document includes detailed experimental protocols, a summary of effective dosages from peer-reviewed literature, and visualizations of key signaling pathways and experimental workflows.

Introduction to this compound

This compound is an anxiolytic drug belonging to the azapirone class of compounds. It primarily acts as a partial agonist at the serotonin 5-HT1A receptors, which are crucial in regulating mood, anxiety, and stress responses.[1] Unlike traditional benzodiazepines, this compound offers anxiolytic effects without significant sedative and dependency-inducing properties.[1] Its mechanism of action involves modulating serotonin activity in brain regions such as the raphe nuclei and the hippocampus.[1] this compound also exhibits a mild affinity for dopamine D2 receptors, which may contribute to its overall therapeutic effects.[1]

Mechanism of Action

This compound's anxiolytic effects are primarily mediated through its interaction with the 5-HT1A receptor. As a partial agonist, it modulates serotonergic activity, leading to a reduction in anxiety-related behaviors. The binding of this compound to postsynaptic 5-HT1A receptors, which are coupled to G-proteins (Gi/o), inhibits adenylyl cyclase activity.[2] This, in turn, decreases the production of cyclic adenosine monophosphate (cAMP) and inhibits protein kinase A (PKA)-mediated protein phosphorylation, ultimately leading to reduced neuronal activity in anxiety-related brain circuits. Additionally, this compound can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and further inhibition of neuronal firing.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound's anxiolytic action.

Recommended Dosages in Rat Anxiety Models

The optimal dosage of this compound can vary depending on the specific anxiety model and the desired therapeutic effect. The following tables summarize effective dosages from various studies.

Elevated Plus-Maze (EPM)

| Dosage | Route of Administration | Observed Effects | Reference |

| 1.0 mg/kg | Intraperitoneal (i.p.) | Ameliorated stress-induced anxiety-like behavior | |

| 0.5 - 2.0 mg/kg | Intraperitoneal (i.p.) | Increased percentage of time spent in and entries into open arms |

Open Field Test (OFT)

| Dosage | Route of Administration | Observed Effects | Reference |

| 1.0 mg/kg | Intraperitoneal (i.p.) | Ameliorated stress-induced anxiety-like behavior | |

| 5.0 mg/kg | Not specified | Decreased locomotor activity | |

| 0.05 mg/kg | Not specified | No significant effect on locomotor activity |

Vogel Conflict Test

| Dosage | Route of Administration | Observed Effects | Reference |

| 1.25, 2.5, 5.0 mg/kg | Intraperitoneal (i.p.) | Significant increases in punished responding | |

| 20 mg/kg | Oral (p.o.) | Significant increases in punished responding |

Experimental Protocols

Detailed protocols for conducting common anxiety models in rats are provided below.

Elevated Plus-Maze (EPM) Protocol

The EPM test is used to assess anxiety-like behavior by measuring the rodent's natural aversion to open and elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm x 40 cm high walls).

-

The maze should be elevated (e.g., 50-60 cm) from the floor.

Procedure:

-

Acclimate the rats to the testing room for at least 30-45 minutes before the experiment.

-

Administer this compound or vehicle at the desired dosage and route of administration, allowing for an appropriate pre-treatment time.

-

Gently place the rat in the center of the maze, facing one of the closed arms.

-

Allow the rat to explore the maze for a 5-minute period.

-

Record the session using an overhead camera for later analysis.

-

Behavioral parameters to measure include:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

After each trial, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.

References

Application Note: Quantification of Tandospirone in Rat Brain Tissue using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandospirone is a selective partial agonist of the serotonin 5-HT1A receptor, belonging to the azapirone class of drugs.[1][2] It is primarily recognized for its anxiolytic and antidepressant properties.[1] The therapeutic effects of this compound are mediated through its interaction with 5-HT1A receptors, which are predominantly located in the limbic system of the brain, including the hippocampus and amygdala, as well as the raphe nucleus.[3] This interaction initiates a signaling cascade that modulates neuronal activity. This application note provides a detailed protocol for the quantification of this compound in rat brain tissue using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method, adaptable for preclinical research and drug development studies.

Mechanism of Action of this compound

This compound's primary pharmacological action is as a partial agonist at the 5-HT1A receptor.[2] Its binding to this receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently downregulates the activity of Protein Kinase A (PKA). The signaling pathway also involves the modulation of other downstream targets, including the Extracellular signal-Regulated Kinase (ERK). Furthermore, this compound has been shown to influence dopaminergic systems, contributing to its overall therapeutic profile. A simplified representation of this signaling pathway is illustrated below.

This compound Signaling Pathway

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound from rat brain tissue.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Diazepam-d5 or a structurally similar compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rat brain tissue

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector

-

C18 reverse-phase HPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Tissue homogenizer

-

Centrifuge

-

Analytical balance

-

Vortex mixer

-

Pipettes

Sample Preparation: Brain Tissue Homogenization and Extraction

The following workflow outlines the steps for preparing rat brain tissue samples for HPLC analysis.

Experimental Workflow for this compound Quantification

Protocol Steps:

-

Tissue Homogenization:

-

Accurately weigh the frozen rat brain tissue sample.

-

Add ice-cold PBS (pH 7.4) at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS).

-

Homogenize the tissue on ice until a uniform consistency is achieved.

-

-

Internal Standard Spiking:

-

To a known volume of the brain homogenate (e.g., 100 µL), add the internal standard solution to a final concentration within the linear range of the assay.

-

-

Protein Precipitation:

-

Add three volumes of ice-cold acetonitrile to the homogenate (e.g., 300 µL of acetonitrile to 100 µL of homogenate).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

-

-

Evaporation and Reconstitution (Optional but Recommended for Increased Sensitivity):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).

-

-

Final Preparation for HPLC:

-

Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulate matter.

-

Transfer the clear supernatant to an HPLC vial for analysis.

-

HPLC Method Parameters

The following tables summarize the recommended HPLC conditions and method validation parameters. These should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Detector | UV at 238 nm or Tandem Mass Spectrometer (MS/MS) |

| MS/MS Transition | To be determined by direct infusion of this compound standard |

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Precision (RSD%) | Intra-day and Inter-day ≤ 15% |

| Accuracy (% Bias) | Within ±15% of the nominal concentration |

| Recovery (%) | Consistent, precise, and reproducible |

| Matrix Effect | To be assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stable under bench-top, freeze-thaw, and long-term storage conditions |

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured format for easy comparison. An example is provided below.

Table 3: Example Data Summary for this compound Concentration in Rat Brain Regions

| Brain Region | This compound Concentration (ng/g tissue) ± SD (n=6) |

| Cortex | Example: 15.2 ± 2.1 |

| Hippocampus | Example: 25.8 ± 3.5 |

| Striatum | Example: 12.5 ± 1.8 |

| Cerebellum | Example: 8.9 ± 1.2 |

Discussion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in rat brain tissue. The described sample preparation method, combining homogenization and protein precipitation, is a robust approach for extracting the analyte from a complex biological matrix. The suggested HPLC-UV or LC-MS/MS conditions offer a sensitive and selective method for the detection and quantification of this compound. It is crucial to validate the method according to established guidelines to ensure the reliability and accuracy of the results. The concentration of this compound in the brain is directly correlated with its anxiolytic effects, making accurate quantification essential for pharmacokinetic and pharmacodynamic studies. This protocol serves as a valuable tool for researchers in the field of neuroscience and drug development to further investigate the therapeutic potential of this compound.

References

- 1. The pharmacokinetics and pharmacodynamics of this compound in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of this compound (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative Safety and Efficacy of Two Doses of this compound Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using Tandospirone in Electrophysiology Patch-Clamp Studies on 5-HT1A Receptors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Tandospirone, a selective 5-HT1A receptor partial agonist, using patch-clamp electrophysiology. The protocols outlined below are designed to facilitate the study of this compound's modulatory actions on neuronal excitability through its interaction with 5-HT1A receptors, which are crucial targets in the development of anxiolytics, antidepressants, and other neuropsychiatric drugs.[1]

Introduction

This compound is an azapirone derivative with a high affinity and selectivity for the serotonin 1A (5-HT1A) receptor, where it acts as a partial agonist.[1][2][3] In the central nervous system, 5-HT1A receptors are G-protein coupled receptors that, upon activation, typically lead to neuronal hyperpolarization and a decrease in neuronal firing rates.[4] This is primarily achieved through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of adenylyl cyclase. Patch-clamp electrophysiology is a powerful technique to directly measure these ion channel activities and changes in membrane potential, providing valuable insights into the mechanism of action of drugs like this compound.

Data Presentation

The following tables summarize quantitative data from patch-clamp studies on the effects of this compound and other 5-HT1A agonists on neuronal properties.

Table 1: Effect of this compound on Neuronal Membrane Properties

| Parameter | Drug/Agonist | Concentration | Cell Type | Effect | Reference |